4-Chloro-3,5-diiodopyridine
Overview
Description
Synthesis Analysis
The synthesis of halogen-rich pyridines, including compounds like 4-Chloro-3,5-diiodopyridine, often involves halogen dance reactions. Wu et al. (2022) described the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, highlighting the utility of halogen dance reactions in generating polyhalogenated pyridines which can serve as precursors or analogs for 4-Chloro-3,5-diiodopyridine synthesis (Wu et al., 2022).
Scientific Research Applications
Palladium-Catalyzed Aminocarbonylation : 4-Chloro-3,5-diiodopyridine has been used in palladium-catalyzed aminocarbonylation reactions. This process involves carbon monoxide and various amines, leading to products with carboxamide and ketocarboxamide functionalities. This method is significant for synthesizing compounds of interest in organic chemistry (Takács et al., 2017).
Synthesis of Triheteroarylpyridines : Another application is in the synthesis of novel 2,3,4-triheteroarylpyridine scaffolds through iterative Suzuki–Miyaura cross-couplings. This method utilizes functionalized heteroaryl and arylboronic acids, offering a pathway to create sterically hindered derivatives and other complex organic structures (Daykin et al., 2010).
Isomerization in Halopyridines : Research has also shown that 4-Chloro-3,5-diiodopyridine can undergo isomerization, providing a way to create diverse structures from a common precursor. This process is significant for the manufacturing of various compounds, including those used in pesticides (Schlosser & Bobbio, 2002).
Synthesis of N-(4-pyridonyl)-oxyacetic Acid : This compound has been synthesized by reacting 4-hydroxy-3,5-diiodopyridine-N-oxide with chloroacetic acid. The yield is notable at 85%, demonstrating an efficient synthesis route for this specific compound (Bojarska-Dahlig, 2010).
Functionalization of Trihalopyridines : Deprotonation studies using 4-Chloro-3,5-diiodopyridine derivatives have shown unique possibilities for functionalization at different positions of the pyridine ring. This flexibility in chemical reactions is crucial for pharmaceutical research and the development of novel compounds (Bobbio & Schlosser, 2001).
properties
IUPAC Name |
4-chloro-3,5-diiodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTMJBDJGWAURK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629357 | |
Record name | 4-Chloro-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3,5-diiodopyridine | |
CAS RN |
13993-58-3 | |
Record name | 4-Chloro-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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